![molecular formula C12H10N4 B1518875 5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine CAS No. 1082159-77-0](/img/structure/B1518875.png)
5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine
Overview
Description
5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine is a compound that contains a benzo[d]imidazole moiety, which is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds . This moiety is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Synthesis Analysis
The synthesis of compounds containing a benzo[d]imidazol-2-yl moiety often involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a wide range of quinoxalines and (1H-benzo[d]imidazol-2-yl) (phenyl)methanones can be obtained under mild conditions .Molecular Structure Analysis
The benzo[d]imidazole moiety contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Compounds containing a benzo[d]imidazol-2-yl moiety have been synthesized and evaluated for antitumor potential against different cell lines such as MCF-7 and CaCo-2 . They have also been found to effectively inhibit microtubule assembly formation in DU-145 .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .Scientific Research Applications
Comprehensive Analysis of 5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine
Anticancer Activity: Compounds similar to 5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine have shown significant activity against human prostate cancer cell lines, such as DU-145. They can inhibit microtubule assembly formation, which is crucial for cancer cell division and proliferation .
Tubulin Polymerization Inhibition: Related compounds effectively inhibit tubulin polymerization, which is a promising approach for anticancer therapy. By preventing microtubule formation, these compounds can disrupt the mitotic process in cancer cells .
Antimicrobial Potential: The benzimidazole scaffold, which is part of the compound’s structure, has demonstrated potent antibacterial activity against various microorganisms, suggesting that 5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine could also serve as a basis for developing new antimicrobial agents .
Synthesis of Novel Derivatives: The compound can be used as a starting point for synthesizing novel derivatives with potential therapeutic applications. These derivatives can be designed to target specific biological pathways or organisms .
Anti-microbial Activity and Cytotoxicity: Some novel synthesized analogs containing the benzimidazole moiety have been tested for their anti-microbial activity and cytotoxicity, indicating that 5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine could also be explored in these areas .
Therapeutic Potential: Imidazole-containing compounds, like the one , have a wide range of therapeutic potentials due to their structural features. They can interact with various biological targets, offering opportunities for drug development in different therapeutic fields .
Future Directions
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety have been known to interact with a broad range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, leading to changes in biological function . For instance, some imidazole derivatives have been found to inhibit microtubule assembly formation, affecting cell division and growth .
Biochemical Pathways
Imidazole derivatives have been associated with a wide range of biological activities, suggesting that they may impact multiple biochemical pathways .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives have been associated with a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
properties
IUPAC Name |
5-(1H-benzimidazol-2-yl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-9-5-8(6-14-7-9)12-15-10-3-1-2-4-11(10)16-12/h1-7H,13H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGYZEIIHKKPLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CN=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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